2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol
Overview
Description
2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol is an organic compound that belongs to the class of ethanolamines This compound features a benzyl group attached to a pyridin-3-ylmethylamino moiety, which is further connected to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol typically involves the reaction of benzylamine with pyridine-3-carbaldehyde, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium borohydride for the reduction step.
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Step 1: Formation of Schiff Base
Reactants: Benzylamine and pyridine-3-carbaldehyde
Conditions: Solvent (methanol), room temperature, stirring for several hours
Product: Schiff base (N-benzylidene-3-pyridylmethylamine)
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Step 2: Reduction of Schiff Base
Reactants: Schiff base and sodium borohydride
Conditions: Solvent (methanol), room temperature, slow addition of sodium borohydride
Product: N-benzyl-3-pyridylmethylamine
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Step 3: Alkylation with Ethylene Oxide
Reactants: N-benzyl-3-pyridylmethylamine and ethylene oxide
Conditions: Solvent (ethanol), elevated temperature, pressure vessel
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: 2-[Benzyl(pyridin-3-ylmethyl)amino]acetaldehyde or 2-[Benzyl(pyridin-3-ylmethyl)amino]acetic acid.
Reduction: 2-[Benzyl(pyridin-3-ylmethyl)amino]ethane.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl(pyridin-2-ylmethyl)amino]ethanol
- 2-[Benzyl(pyridin-4-ylmethyl)amino]ethanol
- 2-[Phenyl(pyridin-3-ylmethyl)amino]ethanol
Uniqueness
2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-[benzyl(pyridin-3-ylmethyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-10-9-17(12-14-5-2-1-3-6-14)13-15-7-4-8-16-11-15/h1-8,11,18H,9-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADYQKGGCFPEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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